Cas no 1157204-81-3 (1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one)

1-(3-ブロモフェニル)-2-(エチルチオ)エタン-1-オンは、有機合成において有用な中間体です。3-ブロモフェニル基とエチルチオエチル基を有するケトン構造を特徴とし、医薬品や農薬の合成において重要な役割を果たします。特に、パラ位のブロモ基が求電子置換反応の活性点として機能し、さらにチオエーテル部位が求核攻撃を受けやすいため、多様な誘導体への変換が可能です。この化合物は高い反応性と安定性を兼ね備えており、精密有機合成における中間体としての信頼性が評価されています。

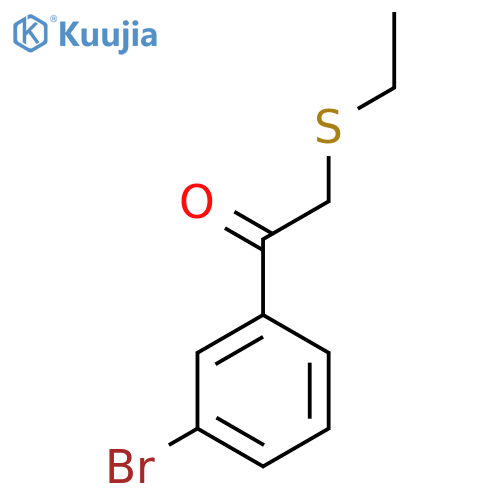

1157204-81-3 structure

商品名:1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one

CAS番号:1157204-81-3

MF:C10H11BrOS

メガワット:259.162740945816

CID:5206034

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one

- 1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one

- Ethanone, 1-(3-bromophenyl)-2-(ethylthio)-

-

- インチ: 1S/C10H11BrOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

- InChIKey: KMLUMZLVXMZSMM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C(CSCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 42.4

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-394412-0.05g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 0.05g |

$612.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360531-100mg |

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one |

1157204-81-3 | 98% | 100mg |

¥14976.00 | 2024-08-09 | |

| Enamine | EN300-394412-1.0g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 1g |

$728.0 | 2023-05-29 | ||

| Enamine | EN300-394412-5.0g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 5g |

$2110.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360531-500mg |

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one |

1157204-81-3 | 98% | 500mg |

¥18867.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360531-250mg |

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one |

1157204-81-3 | 98% | 250mg |

¥18090.00 | 2024-08-09 | |

| Enamine | EN300-394412-0.1g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 0.1g |

$640.0 | 2023-05-29 | ||

| Enamine | EN300-394412-0.5g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 0.5g |

$699.0 | 2023-05-29 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360531-2.5g |

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one |

1157204-81-3 | 98% | 2.5g |

¥30844.00 | 2024-08-09 | |

| Enamine | EN300-394412-0.25g |

1-(3-bromophenyl)-2-(ethylsulfanyl)ethan-1-one |

1157204-81-3 | 0.25g |

$670.0 | 2023-05-29 |

1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1157204-81-3 (1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量